2-Amino-5-(cyclobutylmethyl)-1,3,4-thiadiazole
CAS No.:
Cat. No.: VC18331377
Molecular Formula: C7H11N3S
Molecular Weight: 169.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H11N3S |
|---|---|
| Molecular Weight | 169.25 g/mol |
| IUPAC Name | 5-(cyclobutylmethyl)-1,3,4-thiadiazol-2-amine |
| Standard InChI | InChI=1S/C7H11N3S/c8-7-10-9-6(11-7)4-5-2-1-3-5/h5H,1-4H2,(H2,8,10) |
| Standard InChI Key | TUDVOXZYFRESIF-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(C1)CC2=NN=C(S2)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s core structure consists of a 1,3,4-thiadiazole ring system (C₂N₂S), with an amino (-NH₂) group at position 2 and a cyclobutylmethyl (-CH₂C₃H₅) moiety at position 5. The cyclobutyl group introduces steric hindrance and conformational rigidity, which may influence binding interactions in biological systems. Key structural parameters include:
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Molecular formula: C₇H₁₀N₄S
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Molecular weight: 182.25 g/mol
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IUPAC name: 2-Amino-5-(cyclobutylmethyl)-1,3,4-thiadiazole
The planar thiadiazole ring enables π-π stacking interactions, while the amino group participates in hydrogen bonding. The cyclobutylmethyl side chain may enhance lipid solubility, potentially improving membrane permeability compared to simpler alkyl or aryl derivatives .
Spectral Characterization
Although experimental spectral data for this specific compound are unavailable, analogous 1,3,4-thiadiazoles exhibit characteristic NMR and IR signatures:
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¹H-NMR: Aromatic protons in the thiadiazole ring typically resonate between δ 7.5–8.5 ppm, while the cyclobutylmethyl protons appear as multiplet signals in the δ 1.5–3.0 ppm range .
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¹³C-NMR: The thiadiazole carbons (C-2 and C-5) resonate near δ 160–170 ppm, with cyclobutyl carbons appearing between δ 20–40 ppm .
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FT-IR: N-H stretching vibrations (amino group) occur at 3300–3500 cm⁻¹, and C=N/C-S vibrations in the thiadiazole ring appear at 1500–1600 cm⁻¹ .
Synthetic Methodologies
Cyclodehydration Route
The most common synthesis of 1,3,4-thiadiazoles involves cyclodehydration of carboxylic acid derivatives with thiosemicarbazide in the presence of phosphorus oxychloride (POCl₃). For 2-amino-5-(cyclobutylmethyl)-1,3,4-thiadiazole, the proposed pathway is:
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Starting material: 2-(Cyclobutylmethyl)benzoic acid or a cyclobutylmethyl-substituted carboxylic acid derivative.
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Reaction with thiosemicarbazide:
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Basification and purification: Adjust pH to 8–9 with NaOH, followed by recrystallization from methanol or ethanol .
Alternative Pathways
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Schiff base formation: Condensation of thiosemicarbazide with cyclobutylmethyl ketones, followed by oxidative cyclization.
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Post-functionalization: Introducing the cyclobutylmethyl group via alkylation of a pre-formed 2-amino-1,3,4-thiadiazole scaffold.
Predicted Physicochemical Properties
Biological Activity and Mechanisms
Antimicrobial Activity
2-Amino-1,3,4-thiadiazole derivatives demonstrate broad-spectrum antimicrobial effects. Key findings from analogs include:
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Megazol: Anti-trypanosomal activity against Trypanosoma cruzi (EC₅₀ = 0.2 µM) .
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Bacterial MICs: 4–16 µg/mL for Staphylococcus aureus and Escherichia coli .
The cyclobutylmethyl substituent could improve pharmacokinetic profiles by reducing metabolic degradation compared to aryl derivatives.
Future Research Directions
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Synthetic optimization: Develop one-pot methodologies to reduce reaction steps and improve yields.
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In vitro screening: Prioritize testing against NSCLC, pancreatic, and triple-negative breast cancer cell lines.
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Computational modeling: Perform molecular docking studies to predict interactions with EGFR, HER2, or PD-L1.
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ADMET profiling: Evaluate absorption, distribution, and cytochrome P450 inhibition potential.
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